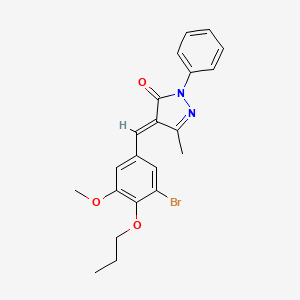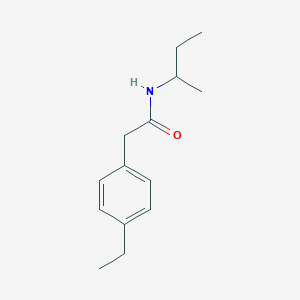![molecular formula C20H23NO5 B5329417 4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone is a synthetic compound that has been extensively studied for its potential use in scientific research. It is also known by the chemical name C2, which is an abbreviation for its complex chemical structure. This compound has shown promise in a variety of applications, including as a potential treatment for certain medical conditions.
作用机制
The mechanism of action of C2 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological and biochemical effects, which may be beneficial in the treatment of certain medical conditions.
Biochemical and Physiological Effects:
C2 has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain medical conditions. It has also been shown to have antioxidant properties, which may help to protect cells from damage. Additionally, C2 has been shown to have potential anti-cancer properties, which may make it a useful tool in cancer research.
实验室实验的优点和局限性
One of the main advantages of C2 for lab experiments is its potential versatility. It has been shown to have a variety of potential applications, which may make it useful in a wide range of research areas. Additionally, C2 is a synthetic compound, which means that it can be easily produced in large quantities for use in experiments.
However, there are also some limitations to the use of C2 in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This can make it difficult to design experiments that will accurately test its potential effects. Additionally, C2 is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body.
未来方向
There are many potential future directions for research on C2. Some of the areas where it may be studied include:
1. Further investigation of its potential anti-cancer properties, including potential use as a chemotherapeutic agent.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Investigation of its potential use in the treatment of inflammation and other immune-related disorders.
4. Further exploration of its mechanism of action, including the identification of specific enzymes and proteins that it targets.
5. Development of more efficient synthesis methods for C2, which may make it more accessible for use in scientific research.
Overall, C2 is a compound with a wide range of potential applications in scientific research. While there are still many unanswered questions about its mechanism of action and potential effects, it has shown promise in a variety of areas and may be a useful tool for researchers in the future.
合成方法
The synthesis of C2 is a complex process that involves several steps. The initial step involves the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with 2-methyl-3-bromopropene to form the intermediate product. This intermediate is then reacted with 4,6-dimethyl-2(1H)-pyridinone to form the final product, C2.
科学研究应用
C2 has been extensively studied for its potential use in scientific research. It has been shown to have a variety of potential applications, including as a potential treatment for certain medical conditions. Some of the areas where C2 has been studied include cancer research, neurodegenerative diseases, and inflammation.
属性
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-11-7-13(3)21-20(23)17(11)18(22)12(2)8-14-9-15(24-4)19(26-6)16(10-14)25-5/h7-10H,1-6H3,(H,21,23)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGROJWVDOOIV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)

![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![{1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B5329349.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329355.png)
![3-[(dimethylamino)methyl]-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-pyrrolidinol](/img/structure/B5329356.png)
![1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5329363.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5329366.png)
![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)

![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)

![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![N-[3-(benzylthio)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5329438.png)